3-Acetyl-1-(phenylsulfonyl)pyrrole

Description

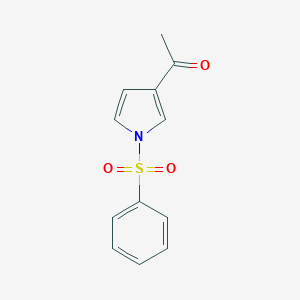

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-10(14)11-7-8-13(9-11)17(15,16)12-5-3-2-4-6-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMLKRFQINMFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339383 | |

| Record name | 3-Acetyl-1-(phenylsulfonyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81453-98-7 | |

| Record name | 3-Acetyl-1-(phenylsulfonyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-1-(phenylsulfonyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Strategic Importance in Chemical Synthesis

An In-depth Technical Guide to the Chemical Properties and Utility of 3-Acetyl-1-(phenylsulfonyl)pyrrole

This compound (CAS No. 81453-98-7) is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a pyrrole core, an acetyl group, and a phenylsulfonyl moiety, offers a unique combination of reactivity and stability.[2] The phenylsulfonyl group serves as a powerful N-protecting and directing group, which is instrumental in overcoming the inherent challenges of regioselective functionalization of the pyrrole ring.[3][4] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.[5]

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its successful application in synthesis. This compound is typically a beige or off-white solid at room temperature.[5]

Physical and Chemical Properties

The key identifying properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 81453-98-7 | [6][7] |

| Molecular Formula | C₁₂H₁₁NO₃S | [2][6][8] |

| Molecular Weight | 249.29 g/mol | [6][7] |

| IUPAC Name | 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone | [6] |

| Melting Point | 96-99 °C | |

| Appearance | Solid; Beige crystalline powder | [5] |

| InChI Key | HTMLKRFQINMFRA-UHFFFAOYSA-N |

Spectroscopic Signature for Structural Verification

Spectroscopic data is crucial for confirming the identity and purity of this compound post-synthesis or prior to its use. The data presented here are compiled from public databases.[6]

| Spectroscopy | Key Data Points |

| ¹H NMR | Data available, typically run on a 300 MHz instrument. The spectrum will show characteristic signals for the pyrrole ring protons, the phenyl group protons, and a singlet for the acetyl methyl group. |

| ¹³C NMR | Data available. Key signals include the carbonyl carbon of the acetyl group (~190-200 ppm), carbons of the phenylsulfonyl group, and the distinct carbons of the pyrrole ring. |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) expected at m/z = 249. The fragmentation pattern will show characteristic losses, with a prominent peak at m/z = 77 corresponding to the phenyl group.[6] |

| Infrared (FTIR) | The spectrum will be dominated by a strong absorption band for the C=O stretch of the acetyl ketone and strong bands for the S=O stretches of the sulfonyl group. |

Synthesis and Regioselectivity: A Tale of Two Catalysts

The synthesis of 3-acylpyrroles has historically been a challenge due to the propensity of the pyrrole ring to undergo electrophilic substitution primarily at the 2-position.[9] The introduction of the N-phenylsulfonyl group is the key strategic decision that circumvents this issue, enabling highly regioselective acylation at the 3-position.[3]

The Causality of 3-Position Acylation

The primary method for synthesizing this compound is the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole.[3][10] The choice of Lewis acid catalyst is paramount and dictates the regiochemical outcome.

-

With Aluminum Chloride (AlCl₃): This strong Lewis acid coordinates to both the sulfonyl group and the acylating agent. This complexation creates significant steric hindrance at the 2- and 5-positions (the α-carbons) of the pyrrole ring. Consequently, the electrophilic acylium ion is directed to the less hindered 3-position (a β-carbon), yielding the desired 3-acetyl derivative as the major product.[3][10]

-

With Boron Trifluoride Etherate (BF₃·OEt₂): In contrast, using a weaker Lewis acid like BF₃·OEt₂ results in predominant acylation at the 2-position.[3][10]

This catalyst-dependent selectivity provides a powerful tool for chemists to precisely control the functionalization of the pyrrole scaffold.

Experimental Workflow: Synthesis and Deprotection

The following diagram illustrates the strategic workflow for using 1-(phenylsulfonyl)pyrrole to generate 3-acetyl-1H-pyrrole, a valuable unprotected intermediate.

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. CAS 81453-98-7: this compound [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C12H11NO3S | CID 555792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - CAS:81453-98-7 - Sunway Pharm Ltd [3wpharm.com]

- 8. scbt.com [scbt.com]

- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-Acetyl-1-(phenylsulfonyl)pyrrole CAS number 81453-98-7

An In-Depth Technical Guide to 3-Acetyl-1-(phenylsulfonyl)pyrrole (CAS: 81453-98-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its strategic importance stems from the unique electronic properties conferred by the N-phenylsulfonyl group, which serves not only as a protecting group but, more critically, as a powerful directing group for electrophilic substitution. This dual functionality allows for the regioselective synthesis of 3-substituted pyrroles, which are otherwise challenging to access directly.[2][3] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, mechanistic underpinnings, characterization, and strategic applications in drug discovery programs. The protocols and insights contained herein are designed to be self-validating, providing researchers with the causal understanding necessary for successful experimental design and execution.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective application. This compound is a stable, solid compound under standard laboratory conditions.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 81453-98-7 | [1][4] |

| Molecular Formula | C₁₂H₁₁NO₃S | [1][4] |

| Molecular Weight | 249.29 g/mol | [1][4] |

| IUPAC Name | 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone | [4] |

| Appearance | Solid, beige crystalline powder | [1][5] |

| Melting Point | 96-99 °C (lit.) | [1][6] |

| Boiling Point | 435.7 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.26 g/cm³ (Predicted) | [6] |

| SMILES | CC(=O)c1ccn(c1)S(=O)(=O)c2ccccc2 | [1] |

| InChI Key | HTMLKRFQINMFRA-UHFFFAOYSA-N | [1][4] |

Synthesis and Mechanistic Insights: The Art of Regiocontrol

The synthesis of this compound is a classic illustration of regiocontrolled electrophilic aromatic substitution. The N-phenylsulfonyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to N-alkyl pyrroles. However, its primary synthetic value lies in directing incoming electrophiles preferentially to the C-3 position, a departure from the typical C-2 substitution seen in many pyrrole reactions.[2][7]

The Strategic Choice: Friedel-Crafts Acylation

The most reliable method for preparing this compound is the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole.[3][8] The choice of Lewis acid is a critical parameter that dictates the regiochemical outcome.

-

With Strong Lewis Acids (e.g., AlCl₃): Acylation occurs predominantly at the C-3 position. Mechanistic studies suggest that this is not due to simple steric hindrance at the C-2 position. Instead, evidence points towards the formation of an organoaluminum intermediate, which then reacts with the acyl halide to yield the 3-acyl derivative as the major product.[2]

-

With Weaker Lewis Acids (e.g., SnCl₄, BF₃·OEt₂): The reaction favors the formation of the 2-acyl isomer.[2][3]

This dichotomy allows for selective synthesis based on the desired isomer. For the title compound, aluminum chloride is the catalyst of choice.

Caption: Synthetic workflow for this compound.

Validated Laboratory Protocol

This protocol is designed for reproducibility and high yield, based on established methodologies for Friedel-Crafts acylation of N-sulfonylpyrroles.[3][8]

Materials:

-

1-(Phenylsulfonyl)pyrrole (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Acetyl Chloride (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M aq.)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

-

Catalyst Complexation: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Substrate Addition: Dissolve 1-(phenylsulfonyl)pyrrole (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify via recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization Profile

Accurate characterization is essential for verifying the structure and purity of the synthesized compound. While specific spectra are proprietary, the expected profile based on the molecular structure and data from analogous compounds is detailed below.[9][10][11][12]

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9 - 8.0 | m | 2H | H-ortho (Phenyl) | Protons ortho to the electron-withdrawing sulfonyl group are deshielded. |

| ~7.5 - 7.7 | m | 3H | H-meta, H-para (Phenyl) | Remaining aromatic protons of the phenyl group. |

| ~7.6 | t | 1H | H-2 (Pyrrole) | Pyrrole proton adjacent to the nitrogen. |

| ~7.1 | t | 1H | H-5 (Pyrrole) | Pyrrole proton adjacent to the nitrogen. |

| ~6.8 | t | 1H | H-4 (Pyrrole) | Pyrrole proton adjacent to the acetyl group. |

| ~2.5 | s | 3H | -COCH₃ (Acetyl) | Singlet for the methyl protons of the acetyl group. |

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Carbonyl Carbon (C=O) |

| ~138.0 | C-ipso (Phenyl-SO₂) |

| ~134.0 | C-para (Phenyl) |

| ~129.5 | C-meta (Phenyl) |

| ~127.0 | C-ortho (Phenyl) |

| ~125.0 | C-3 (Pyrrole-C=O) |

| ~124.0 | C-2 (Pyrrole) |

| ~120.0 | C-5 (Pyrrole) |

| ~112.0 | C-4 (Pyrrole) |

| ~27.0 | Methyl Carbon (-CH₃) |

FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~1670 | C=O stretching (strong, characteristic of an aryl ketone) |

| ~1585 | C=C stretching (aromatic rings) |

| ~1370 & ~1180 | S=O stretching (asymmetric and symmetric, characteristic of sulfonyl group) |

| ~1450 | C-H bending (pyrrole ring) |

| ~750 & ~690 | C-H out-of-plane bending (monosubstituted benzene) |

Reactivity and Strategic Applications

The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecular architectures, particularly within drug discovery.[13][14] The pyrrole nucleus is a privileged scaffold found in numerous biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[13][14][15]

Caption: Key reactive sites and downstream applications.

-

Acetyl Group Manipulation: The acetyl group serves as a reactive handle for a wide range of transformations, such as aldol condensations, Knoevenagel condensations, and reductions to form alcohols or ethyl groups.[16]

-

Deprotection: The phenylsulfonyl group can be readily removed under mild alkaline hydrolysis conditions (e.g., NaOH in aqueous methanol) to unveil the free NH-pyrrole, which is often a crucial pharmacophore for biological activity.[3] This deprotection step is high-yielding and robust.

-

Scaffold for Drug Discovery: As a 3-substituted pyrrole, it provides a less common substitution pattern that can be exploited to achieve target selectivity. For example, pyrrole-containing compounds are known scaffolds for kinase inhibitors, where precise substituent placement is key to fitting into the ATP-binding pocket.[17][18]

Safety and Handling

As a professional research chemical, this compound must be handled with appropriate care.

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][4]

-

P280: Wear protective gloves, eye protection, and face protection.[1][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory. A dust mask (type N95) should be used when handling the powder.[1]

References

-

Abdel-Magid, A. F. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Aiello, F., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Available at: [Link]

-

Allied Academies (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Organic and Inorganic Chemistry. Available at: [Link]

-

Slideshare (2020). Heterocyclic compounds - pyrrole. Available at: [Link]

-

PubChem. This compound Compound Summary. Available at: [Link]

-

Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available at: [Link]

-

Huffman, J. W., et al. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron. Available at: [Link]

-

Anderson, H. J., et al. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry. Available at: [Link]

-

Semantic Scholar. Table 1 from Friedel-Crafts acylation of pyrroles and indoles... Available at: [Link]

-

ResearchGate. Formation of 1-Sulfonyl-3-sulfinyl Pyrrole... Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis of Novel Compounds... Available at: [Link]

-

ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles... Available at: [Link]

-

Kakushima, M., et al. (1983). Regioselective Synthesis of Acylpyrroles. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. ¹H NMR spectra of compound 3a. Available at: [Link]

-

Wang, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry. Available at: [Link]

-

ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. Available at: [Link]

Sources

- 1. 3-乙酰-1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C12H11NO3S | CID 555792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX [slideshare.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alliedacademies.org [alliedacademies.org]

- 15. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CAS 81453-98-7: this compound [cymitquimica.com]

- 17. nbinno.com [nbinno.com]

- 18. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone IUPAC name

<_ _= _ _="An In-Depth Technical Guide to 1-[1-(Benzenesulfonyl)pyrrol-3-yl]ethanone">

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone. It confirms and elucidates its formal IUPAC name and structure, details a robust synthetic methodology via Friedel-Crafts acylation, and explains the critical role of the N-benzenesulfonyl group in directing regioselectivity. The document includes detailed experimental protocols, characterization data, and a discussion of the compound's significance as a versatile intermediate in medicinal chemistry and drug development.

Nomenclature and Structural Elucidation

The compound with the CAS Number 81453-98-7 is formally identified by the IUPAC name 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone [1]. This nomenclature is derived by systematically deconstructing the molecule's constituent parts:

-

Ethaneone : This is the parent name for a two-carbon ketone. The "-one" suffix indicates the carbonyl group (C=O), and "ethan-" specifies the acetyl group (CH₃C=O).

-

Pyrrol-3-yl : This signifies that the ethanone group is attached to the 3-position of a pyrrole ring. The numbering of the pyrrole ring begins at the heteroatom (nitrogen) as position 1.

-

1-(Benzenesulfonyl) : This indicates that a benzenesulfonyl group (a phenyl group attached to a sulfonyl group, -SO₂-) is substituted at the 1-position, which is the nitrogen atom of the pyrrole ring[1].

Alternative names for this compound include 3-Acetyl-1-(phenylsulfonyl)pyrrole and 1-(1-Benzenesulfonyl-1H-pyrrol-3-yl)-ethanone[1].

Table 1: Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone | PubChem[1] |

| CAS Number | 81453-98-7 | ENAO Chemical[2] |

| Molecular Formula | C₁₂H₁₁NO₃S | PubChem[1] |

| Molecular Weight | 249.29 g/mol | PubChem[1] |

| Appearance | White powder | ENAO Chemical[2] |

Synthesis and Mechanistic Insights

The primary and most effective method for synthesizing 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone is the Friedel-Crafts acylation of N-benzenesulfonylpyrrole. This reaction is a cornerstone of electrophilic aromatic substitution and allows for the introduction of an acyl group onto an aromatic ring[3].

The Role of the N-Benzenesulfonyl Group

In its native state, pyrrole is highly reactive towards electrophiles and typically undergoes substitution at the 2-position. The introduction of the strongly electron-withdrawing benzenesulfonyl group onto the pyrrole nitrogen serves two critical functions:

-

Protection and Deactivation : It reduces the high reactivity of the pyrrole ring, preventing polymerization and other side reactions that are common under acidic Friedel-Crafts conditions.

-

Regiocontrol : It directs the incoming electrophile (the acylium ion) to the 3-position. While electrophilic substitution on N-arylsulfonylpyrroles can be complex, the use of a strong Lewis acid like aluminum chloride (AlCl₃) with acyl halides favors the formation of the 3-acyl isomer with good regioselectivity[4].

Reaction Mechanism

The mechanism proceeds through several key steps:

-

Formation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acylating agent (e.g., acetyl chloride), generating a highly reactive acylium ion (CH₃CO⁺).

-

Nucleophilic Attack : The π-electron system of the N-benzenesulfonylpyrrole ring attacks the acylium ion. This attack is directed to the C-3 position.

-

Intermediate Formation : Evidence suggests that when AlCl₃ is the catalyst, the reaction may proceed through an organoaluminum intermediate, which then reacts with the acyl halide to yield the 3-acyl product[4]. The use of weaker Lewis acids, such as tin(IV) chloride (SnCl₄), can lead to the formation of the 2-isomer as the major product[4].

-

Rearomatization : The resulting intermediate loses a proton to restore the aromaticity of the pyrrole ring, yielding the final product, 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final characterized product.

Caption: Workflow for the synthesis and validation of the target compound.

Experimental Protocols

The following protocols are based on established methodologies for the Friedel-Crafts acylation of N-sulfonylpyrroles[4].

Synthesis of N-Benzenesulfonylpyrrole (Intermediate)

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of pyrrole (1.0 eq) in THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in THF dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-benzenesulfonylpyrrole.

Synthesis of 1-[1-(Benzenesulfonyl)pyrrol-3-yl]ethanone (Final Product)

-

To a stirred solution of N-benzenesulfonylpyrrole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Add acetyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to ambient temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the title compound as a white solid[2].

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 249.29 g/mol | PubChem[1] |

| Exact Mass | 249.04596439 Da | PubChem[1] |

| XLogP3-AA | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Storage | Store at 2-8°C | ENAO Chemical[2] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR) should be acquired on the purified sample to confirm the structure. The chemical shifts will be characteristic of the 3-substituted N-sulfonylpyrrole scaffold.

Applications in Drug Development and Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties[5][6][7]. The N-sulfonylpyrrole motif, specifically, is of significant interest.

1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone serves as a highly valuable and versatile building block for the synthesis of more complex molecules[2]. The ketone functionality is a synthetic handle that allows for a variety of subsequent chemical transformations:

-

Reductive Amination : To introduce substituted amine side chains.

-

Aldol Condensations : To build larger carbon skeletons.

-

Heterocycle Formation : To construct fused-ring systems (e.g., pyrrolopyrimidines) which are potent kinase inhibitors[8].

-

Reduction : The ketone can be reduced to a secondary alcohol, which can be further functionalized.

The benzenesulfonyl group can often be removed under specific conditions if the unprotected pyrrole nitrogen is desired in the final target molecule. Therefore, this compound represents a key intermediate for accessing libraries of 3-substituted pyrrole derivatives for screening in drug discovery programs.

Conclusion

1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone is a well-defined chemical entity whose synthesis is reliably achieved through a regioselective Friedel-Crafts acylation. The strategic use of the N-benzenesulfonyl group is paramount for directing the substitution to the C-3 position, a crucial step for building specific molecular architectures. As a stable, crystalline solid, it is an ideal starting material for medicinal chemists and drug development professionals seeking to explore the rich chemical space of pyrrole-based therapeutics.

References

-

Synthesis and Insecticidal Activity of Novel Dihydropyrrole Derivatives With N-sulfanyl, Sulfinyl, and Sulfonyl Moieties. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Institutes of Health (NIH). Available at: [Link]

-

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone CAS NO.81453-98-7. ENAO Chemical Co., Limited. Available at: [Link]

-

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone, 98% Purity, C12H11NO3S, 5 grams. LabAlley. Available at: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

1-(3-Benzoylpyrrol-1-yl)ethanone. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central, National Institutes of Health (NIH). Available at: [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. Available at: [Link]

-

1-(1-Methylpyrrol-3-yl)-2-(2-phenylethoxy)ethanone. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. ResearchGate. Available at: [Link]

-

Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. National Institutes of Health (NIH). Available at: [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

-

New condensed pyrroles of potential biological interest: Syntheses and structure–activity relationship studies. R Discovery. Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central, National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. This compound | C12H11NO3S | CID 555792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone, CasNo.81453-98-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

Synthesis of 3-Acetyl-1-(phenylsulfonyl)pyrrole from pyrrole

An In-Depth Technical Guide to the Synthesis of 3-Acetyl-1-(phenylsulfonyl)pyrrole from Pyrrole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] The synthesis is presented as a robust two-step process, beginning with the N-protection of pyrrole with a phenylsulfonyl group, followed by a highly regioselective Friedel-Crafts acylation. This document emphasizes the underlying chemical principles that govern the reaction pathways, particularly the factors controlling the regioselectivity of the acylation step. By grounding the experimental procedures in mechanistic understanding, this guide aims to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot related transformations.

Introduction: The Strategic Importance of 3-Acylpyrroles

Pyrrole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The regioselective introduction of functional groups onto the pyrrole ring is a persistent challenge in synthetic chemistry. Direct electrophilic substitution on unprotected pyrrole is often unselective and prone to polymerization. 3-Acylpyrroles, in particular, are crucial intermediates, but their synthesis is not straightforward as direct acylation of pyrrole typically yields the 2-substituted isomer.

The strategy detailed herein overcomes this challenge by employing an N-phenylsulfonyl protecting group. This group serves a dual purpose: it deactivates the pyrrole ring to prevent unwanted side reactions and, critically, it directs the incoming acyl group to the C-3 position under specific conditions, providing a reliable and high-yield route to the desired isomer.[3][4] The final product, this compound, is a versatile intermediate for further synthetic elaboration.[1]

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: protection and functionalization. This workflow ensures high efficiency and control over the final product's regiochemistry.

Caption: Overall two-stage synthetic workflow.

Part 1: Synthesis of 1-(Phenylsulfonyl)pyrrole

Principle and Rationale

The first step involves the protection of the pyrrole nitrogen with a phenylsulfonyl (benzenesulfonyl) group. The electron-withdrawing nature of the sulfonyl group reduces the high nucleophilicity of the pyrrole ring, thereby preventing polymerization and uncontrolled reactions in the subsequent Friedel-Crafts step.[4] The reaction is efficiently carried out under phase-transfer catalysis conditions, which allows for the use of aqueous sodium hydroxide as a base while the organic reactants remain in a non-polar solvent.[5][6]

Reaction Scheme

Caption: N-Sulfonylation of pyrrole.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)pyrrole

This protocol is adapted from established literature procedures.[5][6]

-

Reaction Setup: To a 3-necked flask equipped with a mechanical stirrer and an addition funnel, add pyrrole (0.787 mol), dichloromethane (DCM, 500 mL), tetrabutylammonium hydrogen sulfate (TBHS, 27.1 g), and a 50% aqueous solution of sodium hydroxide (640 mL).

-

Reagent Addition: Cool the vigorously stirred mixture in a cold water bath. Add a solution of phenylsulfonyl chloride (212 g) in DCM (80 mL) dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 20 hours.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with water, 2M HCl, and again with water. Dry the solution over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(phenylsulfonyl)pyrrole as a beige to light brown crystalline solid.[6]

Data Summary: Reagents for N-Protection

| Reagent | Formula | MW ( g/mol ) | Amount (mol) | Mass/Volume | Equivalents |

| Pyrrole | C₄H₅N | 67.09 | 0.787 | 52.8 g | 1.0 |

| Phenylsulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 1.20 | 212 g | ~1.5 |

| Sodium Hydroxide | NaOH | 40.00 | ~8.0 | 640 mL (50% aq) | ~10 |

| TBHS | C₁₆H₃₇NO₄S | 339.53 | 0.08 | 27.1 g | ~0.1 |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | 580 mL | - |

Part 2: Synthesis of this compound

Principle and Rationale: The Key to Regioselectivity

The Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole is a classic example of reagent-controlled regioselectivity. While electrophilic substitution on pyrrole systems typically favors the C-2 position, the use of a strong Lewis acid like aluminum chloride (AlCl₃) with N-sulfonylated pyrroles decisively directs acylation to the C-3 position.[3][7]

Causality of C-3 Selection: The prevailing mechanism suggests that with AlCl₃, the reaction does not proceed via a simple electrophilic attack on the pyrrole ring. Instead, an organoaluminum intermediate is formed. The coordination of AlCl₃ to the sulfonyl group and subsequent interaction with the pyrrole ring leads to a complex that sterically and electronically favors the reaction of the acylium ion (CH₃CO⁺) at the C-3 position.[7] In contrast, weaker Lewis acids like boron trifluoride etherate (BF₃·OEt₂) do not form this directing intermediate, resulting in preferential attack at the more electron-rich C-2 position.[3][8] This choice of Lewis acid is therefore the critical parameter for achieving the desired regiochemical outcome.

Reaction Scheme

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound 98 81453-98-7 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 1-(PHENYLSULFONYL)PYRROLE | 16851-82-4 [chemicalbook.com]

- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Analysis of 3-Acetyl-1-(phenylsulfonyl)pyrrole: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic building block, 3-Acetyl-1-(phenylsulfonyl)pyrrole (CAS 81453-98-7). An essential compound in medicinal chemistry and organic synthesis, a thorough understanding of its structural features through spectroscopic analysis is critical for its application.[1][2] This document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra and offers a comprehensive interpretation of the data. The molecular formula of the compound is C₁₂H₁₁NO₃S, and its molecular weight is 249.29 g/mol .[3][4]

Introduction

This compound, also known by its IUPAC name 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone, is a versatile organic compound featuring a pyrrole ring functionalized with an acetyl group and a phenylsulfonyl moiety.[1][4] The electron-withdrawing nature of the phenylsulfonyl group significantly influences the electronic environment of the pyrrole ring, making this compound a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is the cornerstone of its use in research and development, ensuring structural integrity and purity. This guide serves as a self-validating reference for scientists, detailing the expected spectroscopic signatures of this compound.

Molecular Structure and Key Features

The structural framework of this compound is foundational to understanding its spectral data. The key components are:

-

A five-membered aromatic pyrrole ring.

-

An N-phenylsulfonyl group attached to the pyrrole nitrogen.

-

An acetyl group at the C3 position of the pyrrole ring.

These features give rise to a unique spectroscopic fingerprint, which is detailed in the subsequent sections.

Figure 1. Chemical structure of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following protocols represent standard, validated methods for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound (purity ≥98%) in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[3] The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).[4]

-

Acquisition Parameters (¹H NMR):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to ensure a homogenous sample.

-

Pellet Formation: Press the mixture under high pressure using a hydraulic press to form a thin, transparent pellet. The use of a KBr pellet is a classic technique for solid samples, providing clear spectra free from solvent interference.[4]

-

Instrumentation: Analyze the pellet using a standard FT-IR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

-

Data Processing: Perform a background scan (of a blank KBr pellet or empty sample chamber) and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) absorptions.

Figure 2. Workflow for spectroscopic data acquisition and analysis.

Spectroscopic Data & Interpretation

While direct access to the primary spectral data is restricted, this section provides an expert interpretation based on the known structure and data from analogous compounds. The data presented here are predicted values and should be confirmed against experimentally acquired spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrole and phenyl rings, as well as the methyl protons of the acetyl group.

Table 1: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment | Rationale |

|---|---|---|---|---|

| ~7.9-8.0 | m | 2H | Phenyl (ortho-H) | Deshielded by adjacent electron-withdrawing SO₂ group. |

| ~7.5-7.7 | m | 3H | Phenyl (meta- & para-H) | Typical aromatic region for phenyl protons. |

| ~7.8 | t | 1H | Pyrrole (H2) | Electron-withdrawing groups deshield this proton significantly. |

| ~7.3 | t | 1H | Pyrrole (H5) | Less deshielded than H2 but influenced by the sulfonyl group. |

| ~6.6 | t | 1H | Pyrrole (H4) | Adjacent to the acetyl group, shows distinct coupling. |

| ~2.4 | s | 3H | Acetyl (CH₃) | Singlet in the typical region for a methyl ketone. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all twelve carbon atoms in the molecule, with distinct chemical shifts for the carbonyl, aromatic, and methyl carbons.

Table 2: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~192.0 | Carbonyl (C=O) | Typical chemical shift for a ketone carbonyl carbon. |

| ~139.0 | Phenyl (ipso-C) | Quaternary carbon attached to the sulfonyl group. |

| ~134.0 | Phenyl (para-C) | Aromatic CH carbon. |

| ~129.5 | Phenyl (meta-C) | Aromatic CH carbons. |

| ~127.0 | Phenyl (ortho-C) | Aromatic CH carbons. |

| ~132.0 | Pyrrole (C3) | Quaternary carbon attached to the acetyl group. |

| ~125.0 | Pyrrole (C2) | Aromatic CH carbon. |

| ~120.0 | Pyrrole (C5) | Aromatic CH carbon. |

| ~112.0 | Pyrrole (C4) | Aromatic CH carbon. |

| ~26.0 | Acetyl (CH₃) | Aliphatic carbon of the methyl group. |

FT-IR Spectroscopy

The IR spectrum is dominated by strong absorptions corresponding to the carbonyl and sulfonyl groups.

Table 3: Key FT-IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~3100-3000 | Medium | C-H stretch | Aromatic (Phenyl & Pyrrole) |

| ~1670 | Strong | C=O stretch | Acetyl Ketone |

| ~1585 | Medium | C=C stretch | Aromatic Rings |

| ~1370 | Strong | S=O stretch (asymmetric) | Sulfonyl (SO₂) |

| ~1180 | Strong | S=O stretch (symmetric) | Sulfonyl (SO₂) |

| ~750 & ~690 | Strong | C-H bend (out-of-plane) | Monosubstituted Phenyl |

The strong absorption around 1670 cm⁻¹ is highly characteristic of the acetyl group's carbonyl stretch. The two strong bands for the S=O stretching are definitive proof of the sulfonyl group.

Conclusion

The spectroscopic profile of this compound is well-defined and consistent with its molecular structure. The key identifying features are the strong carbonyl and sulfonyl absorptions in the IR spectrum, and the distinct sets of aromatic and aliphatic signals in the ¹H and ¹³C NMR spectra. This guide provides a validated framework for the acquisition and interpretation of this data, serving as a critical resource for researchers utilizing this versatile building block in their synthetic endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 555792, this compound. Retrieved from [Link]

-

ENAO Chemical Co., Ltd. (n.d.). 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone CAS NO.81453-98-7. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of compound 3a. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone. Retrieved from [Link]

Sources

- 1. CAS 81453-98-7: this compound [cymitquimica.com]

- 2. 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone, CasNo.81453-98-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. 3-乙酰-1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C12H11NO3S | CID 555792 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 3-Acetyl-1-(phenylsulfonyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-1-(phenylsulfonyl)pyrrole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural architecture, featuring a pyrrole ring N-substituted with a phenylsulfonyl group and acetylated at the 3-position, provides a unique combination of electronic and steric properties. Understanding the fundamental physical characteristics of this compound, such as its melting point and solubility, is a critical prerequisite for its effective utilization in synthesis, purification, and formulation development. This guide offers a detailed examination of these properties, supported by established experimental data and protocols, to empower researchers in their scientific endeavors.

Core Physical Properties

The physical state of this compound under standard laboratory conditions is a solid, often described as a beige crystalline powder. These macroscopic properties are governed by the intermolecular forces dictated by its molecular structure.

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a fundamental physical constant that provides valuable information about its identity and purity. For this compound, the established melting point is a sharp and well-defined range, indicative of a high degree of purity in commercially available samples.

| Parameter | Value | Source(s) |

| Melting Point | 96-99 °C | , [1][2] |

The relatively high melting point for a molecule of its size can be attributed to the rigidity of the aromatic pyrrole and phenyl rings, as well as the polar nature of the acetyl and sulfonyl groups, which contribute to strong intermolecular dipole-dipole interactions and potentially favorable crystal packing.

The determination of a sharp melting point range is crucial. A broad melting range typically suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. The capillary method, using an apparatus like a Mel-Temp, is a standard and reliable technique. The slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.[3]

Experimental Protocol: Melting Point Determination

A precise determination of the melting point of this compound can be achieved using the following standard laboratory procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.[3]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

-

Heating: The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point (approximately 80°C). The heating rate is then reduced to 1-2°C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-phase reactions, purification techniques such as recrystallization, and for formulation in drug delivery systems. The presence of the phenylsulfonyl group in this compound is known to enhance its solubility in organic solvents.[1]

Based on the properties of the closely related parent compound, 1-(phenylsulfonyl)pyrrole, which is reported to be soluble in organic solvents like ethanol, methanol, and chloroform, and almost insoluble in water, a similar solubility profile can be anticipated for this compound.[4] The addition of the polar acetyl group may further enhance its solubility in polar aprotic and protic organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The molecule is predominantly non-polar with a large hydrophobic surface area from the phenyl and pyrrole rings. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the acetyl and sulfonyl oxygens. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |

| Acetone | Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. |

| Dichloromethane | Soluble | A common, moderately polar organic solvent effective for a wide range of organic compounds. |

| Ethyl Acetate | Soluble | A moderately polar solvent. |

| Toluene | Sparingly Soluble | A non-polar aromatic solvent, may show some solubility due to the phenyl ring. |

| Hexane | Insoluble | A non-polar aliphatic solvent, unlikely to dissolve the polar regions of the molecule. |

A systematic approach to solubility testing using a range of solvents with varying polarities provides a comprehensive understanding of a compound's solubility profile. This is essential for selecting appropriate solvents for chemical reactions, extractions, and chromatography. Visual inspection is a straightforward initial method for qualitative assessment. For quantitative analysis, techniques such as gravimetric analysis after solvent evaporation or spectroscopic methods can be employed.

Experimental Protocol: Qualitative Solubility Determination

The following protocol outlines a standard procedure for the qualitative assessment of the solubility of this compound in various solvents.

-

Preparation: A series of labeled test tubes is prepared, each containing approximately 10 mg of this compound.

-

Solvent Addition: To each test tube, 1 mL of a different test solvent is added.

-

Agitation: The test tubes are vortexed or shaken vigorously for 1-2 minutes to facilitate dissolution.

-

Observation: The samples are allowed to stand for a few minutes and then visually inspected for the presence of undissolved solid.

-

Classification: The solubility is classified based on visual inspection as:

-

Soluble: No visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Sources

A Comprehensive Technical Guide to 3-Acetyl-1-(phenylsulfonyl)pyrrole: Structure, Synthesis, and Scientific Utility

Executive Summary: This document provides an in-depth technical analysis of 3-Acetyl-1-(phenylsulfonyl)pyrrole, a key heterocyclic building block in modern organic synthesis. We will explore its fundamental molecular structure, physicochemical properties, and detailed spectroscopic characterization. A central focus is placed on its regioselective synthesis via Friedel-Crafts acylation, elucidating the critical role of the phenylsulfonyl directing group and the choice of Lewis acid catalyst. Furthermore, this guide discusses the compound's chemical reactivity and its strategic importance in the development of complex molecules for the pharmaceutical and materials science sectors. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile synthetic intermediate.

Molecular Identity and Physicochemical Properties

This compound is a specialized organic compound valued for its role as a synthetic intermediate.[1][2] The strategic placement of the acetyl and phenylsulfonyl groups on the pyrrole core dictates its unique reactivity and utility.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 1-[1-(Benzenesulfonyl)pyrrol-3-yl]ethanone[3]

-

Common Name: this compound

-

Synonyms: 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone, 3-Acetyl-N-benzenesulfonylpyrrole[4][5]

Molecular Formula and Structure

The compound consists of a five-membered aromatic pyrrole ring. A phenylsulfonyl group is attached to the nitrogen atom (position 1), and an acetyl group is attached to the carbon at position 3. The phenylsulfonyl group acts as a potent electron-withdrawing and directing group, which is fundamental to its synthetic applications.[9][10]

Caption: Molecular structure of this compound.

Key Physicochemical Properties

The compound's physical characteristics make it suitable for standard laboratory handling and purification techniques.

| Property | Value | Source(s) |

| Physical Form | Solid, beige crystalline powder | [7],[2] |

| Melting Point | 96-99 °C | [7],[4] |

| SMILES | CC(=O)c1ccn(c1)S(=O)(=O)c2ccccc2 | [1],[7] |

| InChI Key | HTMLKRFQINMFRA-UHFFFAOYSA-N | [7],[4] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for verifying the structure and purity of this compound. While comprehensive, peer-reviewed spectral assignments are not broadly published, the expected data can be reliably predicted from the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the connectivity and chemical environment of the hydrogen and carbon atoms.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three different types of protons: those on the phenyl ring, the pyrrole ring, and the acetyl methyl group. The electron-withdrawing nature of the sulfonyl group will shift the pyrrole protons downfield.

-

¹³C NMR: The carbon NMR spectrum will show unique signals for each carbon atom. The carbonyl carbon of the acetyl group is expected to appear significantly downfield (~190 ppm), while the aromatic carbons of the pyrrole and phenyl rings will resonate in the 110-140 ppm range.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Aromatic (Pyrrole & Phenyl) |

| ~1670 | C=O Stretch | Ketone (Acetyl group) |

| ~1585, ~1450 | C=C Stretch | Aromatic Rings |

| ~1370, ~1180 | S=O Asymmetric & Symmetric Stretch | Sulfonyl group |

| ~1100 | C-N Stretch | Pyrrole Ring |

Rationale: The strong absorption band around 1670 cm⁻¹ is a definitive indicator of the acetyl group's carbonyl functionality.[12] The two prominent bands for the S=O stretching are characteristic of the sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak (M⁺): A peak at an m/z ratio of approximately 249 would correspond to the molecular weight of the compound.[3]

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the acetyl group (CH₃CO•, mass 43) leading to a fragment at m/z 206, or the cleavage of the N-S bond, resulting in fragments corresponding to the phenylsulfonyl cation (m/z 141) and the acetyl-pyrrole radical cation (m/z 108).

Synthesis and Regioselectivity

The preparation of this compound is a prime example of controlled electrophilic substitution on a pyrrole ring. The regioselectivity is masterfully dictated by the interplay between the directing group and the choice of catalyst.

Core Synthetic Strategy: Friedel-Crafts Acylation

The most effective method for synthesizing the title compound is the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole.[9] This reaction involves treating the N-protected pyrrole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

The Role of the Phenylsulfonyl Group

The 1-(phenylsulfonyl) group serves two critical functions:

-

N-H Protection: It protects the reactive N-H proton of the pyrrole, preventing side reactions and allowing for controlled functionalization of the carbon ring.[10]

-

Directing Group: As a strong electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic attack. Crucially, it directs incoming electrophiles preferentially to the C3 position.[9]

Controlling Regioselectivity: A Tale of Two Catalysts

The outcome of the acylation is highly dependent on the Lewis acid used, a classic illustration of mechanistic control in organic synthesis.

-

Aluminum Chloride (AlCl₃): When AlCl₃ is used, it coordinates strongly with the oxygen atoms of the sulfonyl group. This coordination creates steric hindrance at the adjacent C2 position. Consequently, the electrophile (the acylium ion) is directed to attack the less hindered, electronically favorable C3 position, yielding this compound as the major product.[9]

-

Boron Trifluoride Etherate (BF₃·OEt₂): In contrast, BF₃·OEt₂ is a milder Lewis acid and does not coordinate as strongly with the sulfonyl group. In this case, electronic effects dominate, and acylation occurs at the more electronically rich C2 position.[9]

This deliberate choice of catalyst allows for the selective synthesis of either the 2-acyl or 3-acyl isomer, highlighting the power of catalyst-controlled regioselectivity.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures and should be performed by trained chemists with appropriate safety precautions.[9]

-

Reaction Setup: To a stirred solution of 1-(phenylsulfonyl)pyrrole (1.0 eq.) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) portion-wise at 0 °C.

-

Addition of Acylating Agent: After stirring for 15 minutes, add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure this compound.

Workflow Visualization

Caption: Regioselective synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

This compound is not an end-product but a versatile intermediate for constructing more elaborate molecular architectures.

Reactivity of the Functional Groups

-

Deprotection: The phenylsulfonyl group can be removed under mild alkaline hydrolysis conditions to unveil the N-H pyrrole, which is often a necessary step in the final stages of a synthesis.[9]

-

Acetyl Group Manipulation: The acetyl group's ketone functionality is a handle for numerous transformations. For example, it can undergo a thallium(III) nitrate-promoted rearrangement to furnish 3-pyrrolylacetic acid derivatives, which are valuable synthons.[9]

Utility as a Heterocyclic Building Block

This compound provides a robust platform for introducing a 3-substituted pyrrole moiety into a target molecule. Pyrrole rings are prevalent scaffolds in pharmaceuticals and natural products.[13][14] The ability to selectively synthesize the 3-substituted isomer is crucial for accessing specific molecular frameworks that might be inaccessible through other routes.

The Pyrrole and Sulfonyl Moieties in Medicinal Chemistry

The structural components of this compound are highly relevant in drug design.

-

Pyrrole Core: The pyrrole nucleus is a recognized "privileged scaffold" found in numerous approved drugs, including the blockbuster statin, atorvastatin, and the NSAID, ketorolac.[15] Its presence can confer desirable pharmacokinetic properties and facilitate key interactions with biological targets.[13]

-

Sulfonyl Group: The sulfonyl and related sulfonamide groups are cornerstones of medicinal chemistry. They are present in antibiotics, diuretics, and anti-inflammatory drugs. This group often serves as a hydrogen bond acceptor and can improve metabolic stability and pharmacokinetic profiles.[16]

By providing a building block that combines these two important pharmacophores, this compound serves as a valuable starting point for generating libraries of novel compounds in drug discovery programs.[2]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

GHS Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7][17]

-

Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[3][7][17]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Operations that may generate dust should be performed in a chemical fume hood.

Conclusion

This compound is a well-defined chemical entity whose value lies in its precise and predictable reactivity. Its molecular structure has been firmly established through standard chemical identifiers and can be reliably confirmed with modern spectroscopic techniques. The elegance of its synthesis, which hinges on the principles of catalyst-controlled regioselectivity, makes it an excellent case study in synthetic strategy. For researchers in drug discovery and materials science, this compound is not merely a molecule but a strategic tool, offering a reliable pathway to complex 3-substituted pyrrole derivatives and enabling the exploration of novel chemical space.

References

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

Rokach, J., et al. (1983). Regioselective synthesis of acylpyrroles. The Journal of Organic Chemistry. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis of Novel Compounds with this compound. [Link]

-

Sunway Pharm Ltd. This compound - CAS:81453-98-7. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]

-

ResearchGate. 1 H NMR spectra of compound 3a. [Link]

-

Georganics. 1-(Phenylsulfonyl)pyrrole - High purity. [Link]

-

MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

ResearchGate. Preparation of sulfonyl pyrroles 2 from primary sulfonamides 1. [Link]

-

Organic Communications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

-

Semantic Scholar. Application of Sulfonyl in Drug Design. [Link]

-

PubMed Central (PMC). Bioactive pyrrole-based compounds with target selectivity. [Link]

-

RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

ResearchGate. 13 C NMR spectra of N-tosyl pyrrole. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). [Link]

-

MDPI. Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. [Link]

-

ResearchGate. FTIR spectra of Polypyrrole film. Inset shows structure of pyrrole monomer. [Link]

-

Biological Magnetic Resonance Bank. bmse000357 Pyrrole-2-carboxylic Acid. [Link]

Sources

- 1. CAS 81453-98-7: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H11NO3S | CID 555792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound - CAS:81453-98-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. scbt.com [scbt.com]

- 7. This compound 98 81453-98-7 [sigmaaldrich.com]

- 8. theclinivex.com [theclinivex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 11. researchgate.net [researchgate.net]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]

- 17. 1-(Phenylsulfonyl)pyrrole - High purity | EN [georganics.sk]

The Phenylsulfonyl Group: A Multifaceted Tool in Modern Pyrrole Chemistry

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry and natural products, yet its high, often uncontrollable, reactivity presents a significant challenge for selective functionalization. The introduction of a phenylsulfonyl (PhSO₂) group onto the pyrrole nitrogen is a cornerstone strategy to temper this reactivity and unlock a diverse range of synthetic transformations. This guide provides a comprehensive overview of the role of the phenylsulfonyl group, transitioning it from a simple protecting group to a powerful tool for reactivity modulation and regiochemical control. We will explore its profound electronic effects, its utility in directing electrophilic substitution, its critical role in enabling regioselective lithiation, and its application in cycloaddition reactions. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to leverage this versatile functional group in their synthetic endeavors.

The Dual Challenge of Pyrrole: Aromaticity and Excess Reactivity

Pyrrole is an electron-rich five-membered aromatic heterocycle. Its π-excessive nature makes it exceedingly reactive towards electrophiles, often leading to polysubstitution or polymerization under conditions typically used for benzene chemistry, such as nitration or Friedel-Crafts reactions.[1][2] Electrophilic attack occurs preferentially at the α-position (C-2/C-5) due to the superior stabilization of the resulting cationic intermediate.[3] This inherent reactivity, while a testament to its rich chemistry, necessitates a strategic approach to achieve selective functionalization, which is paramount in the multi-step synthesis of complex molecules.

The introduction of a strong electron-withdrawing group (EWG) at the nitrogen atom is the most common strategy to mitigate this high reactivity. Among the various EWGs, the phenylsulfonyl group stands out due to its robust nature, profound electronic impact, and the diverse synthetic pathways it enables.[4]

A Master of Reactivity: The Phenylsulfonyl Group's Electronic and Directing Influence

The primary function of the N-phenylsulfonyl group is to decrease the electron density of the pyrrole ring through a potent inductive effect (-I). This deactivation tempers the ring's reactivity, making it more manageable and preventing unwanted side reactions.[4] Beyond simple deactivation, the group exerts significant control over the regioselectivity of electrophilic substitutions.

Directing Effects in Electrophilic Substitution

While the N-phenylsulfonyl group deactivates the entire ring, its most significant impact is on the regiochemical outcome of reactions like Friedel-Crafts acylation. The choice of Lewis acid becomes a critical parameter that can steer the substitution towards either the C-2 (α) or C-3 (β) position.

-

β-Substitution (C-3): With "hard" Lewis acids like AlCl₃, acylation of 1-(phenylsulfonyl)pyrrole occurs with strong regioselectivity for the C-3 position.[5][6] This is a synthetically valuable transformation as direct β-functionalization of unprotected pyrroles is often difficult to achieve.

-

α-Substitution (C-2): In contrast, using "softer" Lewis acids such as BF₃·OEt₂ or SnCl₄ predominantly yields the C-2 acylated product.[5][7]

This Lewis-acid-dependent regioselectivity provides a powerful method for selectively preparing either 2-acyl or 3-acylpyrroles from a common starting material. However, it's important to note this specificity is not universal for all electrophiles.[6][7] For instance, Vilsmeier formylation and cyanation with chlorosulfonyl isocyanate typically proceed exclusively at the α-position, regardless of the catalyst.[6]

| Lewis Acid Catalyst | Major Product Isomer | Typical Yield | Reference |

| AlCl₃ | 3-Acyl (β-position) | Good | [5][6] |

| BF₃·OEt₂ | 2-Acyl (α-position) | Good | [5] |

| TiCl₄ | 3-Acyl (β-position) | Moderate-Good | [6] |

| SnCl₄ | 2-Acyl (α-position) | Moderate-Good | [7] |

The Phenylsulfonyl Moiety as a Strategic Protecting Group

The phenylsulfonyl group is widely employed as a robust protecting group for the pyrrole nitrogen. Its installation is straightforward, it is stable to a wide range of reaction conditions, and its removal can be achieved reliably.[4][8]

Experimental Protocol: N-Phenylsulfonylation of Pyrrole

This protocol describes a standard phase-transfer catalysis method for the installation of the phenylsulfonyl group.

Materials:

-

Pyrrole

-

Benzenesulfonyl chloride (PhSO₂Cl)

-

Dichloromethane (DCM)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase-transfer catalyst

Procedure:

-

To a stirred solution of pyrrole (1.0 eq.) and tetrabutylammonium hydrogen sulfate (0.1 eq.) in dichloromethane, add 50% aqueous NaOH solution (5.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzenesulfonyl chloride (1.2 eq.) dropwise to the vigorously stirred biphasic mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield 1-(phenylsulfonyl)pyrrole.

Deprotection Strategies

The removal of the phenylsulfonyl group is a critical step to reveal the functionalized N-H pyrrole. Mild alkaline hydrolysis is a common and effective method.

Experimental Protocol: Deprotection via Basic Hydrolysis

This method is effective for cleaving the N-S bond to liberate the free pyrrole.[9]

Materials:

-

1-(Phenylsulfonyl)pyrrole derivative

-

Methanol (MeOH)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) pellets

Procedure:

-

Dissolve the 1-(phenylsulfonyl)pyrrole substrate in a 9:1 mixture of Methanol/Water (to a concentration of ~0.8 M).

-

Add crushed NaOH pellets (3.0 eq.) to the solution.

-

Stir the mixture at room temperature overnight. The reaction can be gently heated if necessary.

-

Monitor the reaction by TLC. Upon completion, neutralize the mixture carefully with aqueous HCl.

-

Remove the methanol under reduced pressure.

-

Add ethyl acetate (EtOAc) and water to the residue. Separate the layers.

-

Extract the aqueous phase with EtOAc (3x).

-